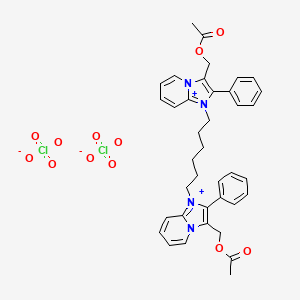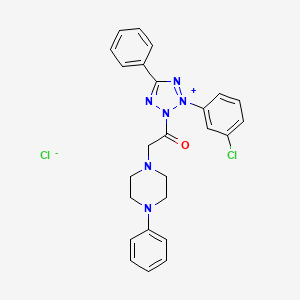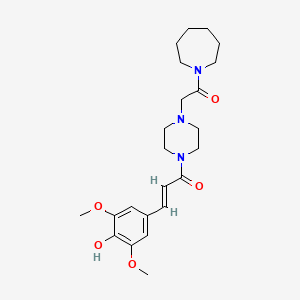
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-hexahydroazepinylcarbonylmethylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-hexahydroazepinylcarbonylmethylpiperazine is a complex organic compound that belongs to the class of cinnamoyl derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxy and hydroxy groups in the cinnamoyl moiety contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-hexahydroazepinylcarbonylmethylpiperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3,5-Dimethoxy-4-hydroxycinnamic acid: This can be achieved through the esterification of 3,5-dimethoxy-4-hydroxybenzaldehyde with malonic acid, followed by decarboxylation.
Formation of the cinnamoyl chloride: The cinnamic acid derivative is then converted to its corresponding acid chloride using thionyl chloride.
Coupling with hexahydroazepine: The cinnamoyl chloride is reacted with hexahydroazepine in the presence of a base such as triethylamine to form the intermediate amide.
Introduction of the piperazine moiety: The intermediate amide is then coupled with piperazine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-hexahydroazepinylcarbonylmethylpiperazine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The cinnamoyl double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of the corresponding ketone derivative.
Reduction: Formation of the saturated cinnamoyl derivative.
Substitution: Formation of demethylated or substituted derivatives.
科学研究应用
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-hexahydroazepinylcarbonylmethylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-hexahydroazepinylcarbonylmethylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Antioxidant activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory activity: Inhibiting the production of pro-inflammatory cytokines.
Enzyme inhibition: Binding to and inhibiting specific enzymes involved in disease pathways.
相似化合物的比较
Similar Compounds
- N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine
- N-(3,4-Dimethoxycinnamoyl)anthranilic acid
- N-(3,4-Dihydroxycinnamoyl)anthranilic acid
Uniqueness
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-hexahydroazepinylcarbonylmethylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and potential therapeutic applications, setting it apart from other similar compounds.
属性
CAS 编号 |
57061-77-5 |
|---|---|
分子式 |
C23H33N3O5 |
分子量 |
431.5 g/mol |
IUPAC 名称 |
(E)-1-[4-[2-(azepan-1-yl)-2-oxoethyl]piperazin-1-yl]-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H33N3O5/c1-30-19-15-18(16-20(31-2)23(19)29)7-8-21(27)26-13-11-24(12-14-26)17-22(28)25-9-5-3-4-6-10-25/h7-8,15-16,29H,3-6,9-14,17H2,1-2H3/b8-7+ |
InChI 键 |
WXBSCAIHDQWKBV-BQYQJAHWSA-N |
手性 SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCCCC3 |
规范 SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate](/img/structure/B12757589.png)

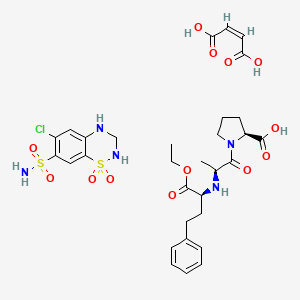

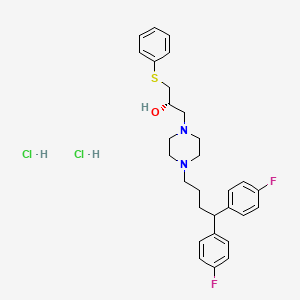
![18-Dodecylnonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione](/img/structure/B12757610.png)




![(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12757634.png)
